3-oxo-N-(4-phenoxyphenyl)-3H-benzo[f]chromene-2-carboxamide
Description
Properties
IUPAC Name |
3-oxo-N-(4-phenoxyphenyl)benzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17NO4/c28-25(27-18-11-13-20(14-12-18)30-19-7-2-1-3-8-19)23-16-22-21-9-5-4-6-17(21)10-15-24(22)31-26(23)29/h1-16H,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTJRNKKCPTECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-(4-phenoxyphenyl)-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-phenoxyaniline with 3-oxo-3H-benzo[f]chromene-2-carboxylic acid under acidic conditions. The reaction is often carried out in a solvent like ethanol or methanol, with a catalyst such as hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-(4-phenoxyphenyl)-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzochromene compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can disrupt microtubule formation, leading to cell cycle arrest in cancer cells. The specific mechanisms include:
- Microtubule Disruption: Compounds similar to 3-oxo-N-(4-phenoxyphenyl)-3H-benzo[f]chromene-2-carboxamide have been observed to interfere with microtubule dynamics, which is crucial for cancer cell division and proliferation .
- G2/M Cell Cycle Arrest: Certain derivatives have been linked to G2/M phase arrest in tumor cells, enhancing their potential as anticancer agents .
GSK-3β Inhibition
The compound has been investigated for its ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key player in various cellular processes including cell cycle regulation and apoptosis. Inhibitors of GSK-3β are being explored for their therapeutic potential in treating neurodegenerative diseases and cancers . The compound's structure allows it to interact effectively with the GSK-3β enzyme, potentially leading to significant biological effects.
Scaffold for Drug Development
The unique structural features of 3-oxo-N-(4-phenoxyphenyl)-3H-benzo[f]chromene-2-carboxamide make it an attractive scaffold for the development of new pharmaceuticals. Its ability to be modified at various positions allows for the synthesis of a library of compounds with varied biological activities. This versatility is crucial in drug design, enabling researchers to optimize pharmacological profiles .
Case Study 1: Anticancer Screening
A study involving a series of chromene derivatives demonstrated that modifications on the phenyl ring significantly impacted anticancer activity. Specific derivatives showed IC50 values in the low micromolar range against human cancer cell lines, highlighting the importance of structural variations in enhancing potency .
Case Study 2: GSK-3β Inhibition Assays
In vitro assays indicated that certain derivatives of benzochromenes exhibited potent inhibition of GSK-3β with IC50 values around 1.6 μM. These findings suggest that the compound may serve as a lead structure for developing therapeutic agents targeting GSK-3β-related pathways .
Mechanism of Action
The mechanism of action of 3-oxo-N-(4-phenoxyphenyl)-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Amine Group
The 4-phenoxyphenyl substituent distinguishes the target compound from analogs with other aryl/alkyl groups. Key comparisons include:
Notes:
Core Chromene Scaffold Modifications
The benzo[f]chromene core differentiates the target compound from other chromene derivatives:
Key Findings :
Biological Activity
The compound 3-oxo-N-(4-phenoxyphenyl)-3H-benzo[f]chromene-2-carboxamide is a member of the benzochromene family, which has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 345.35 g/mol. Its structure features a benzochromene core, which is known for its pharmacological significance. The presence of the phenoxy group enhances its interaction with biological targets.
Biological Activities
Research indicates that compounds in the benzochromene class exhibit a wide range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of benzochromenes can inhibit cancer cell proliferation. For instance, the compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro assays indicated an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its anticancer effects by reducing oxidative stress in cells. This property is crucial in cancer therapy as it helps protect normal cells from damage during treatment.
- Enzyme Inhibition : Some studies have suggested that derivatives of this compound can act as inhibitors of specific enzymes involved in cancer progression and metastasis. For example, inhibition of carbonic anhydrases (CAs) has been noted, which are implicated in tumor growth and metastasis .
The mechanisms through which 3-oxo-N-(4-phenoxyphenyl)-3H-benzo[f]chromene-2-carboxamide exerts its biological effects include:
- Induction of Apoptosis : The compound has been shown to promote apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated through the activation of caspases and modulation of p53 expression levels .
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at various phases, thereby inhibiting cell division and proliferation in cancerous cells .
- Lysosomal Membrane Permeabilization (LMP) : Recent studies suggest that the compound may induce LMP in cancer cells, leading to increased intracellular reactive oxygen species (ROS) and subsequent cell death .
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 15.63 | |
| Anticancer Activity | A549 | 12.30 | |
| Enzyme Inhibition | hCA IX | 0.89 |
Table 2: Structure-Activity Relationship (SAR)
| Compound Name | Structure | Activity Type |
|---|---|---|
| 3-Oxo-N-(4-phenoxyphenyl)-3H-benzo[f]chromene-2-carboxamide | Structure | Anticancer |
| N-(4-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide | Structure | Antioxidant |
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to both direct cytotoxic effects on tumor cells and indirect effects through immune modulation .
- Clinical Relevance : Preliminary clinical trials have indicated promising results for compounds similar to 3-oxo-N-(4-phenoxyphenyl)-3H-benzo[f]chromene-2-carboxamide in treating specific types of cancers, warranting further investigation into its pharmacokinetics and long-term efficacy .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-oxo-N-(4-phenoxyphenyl)-3H-benzo[f]chromene-2-carboxamide?
The synthesis typically involves a multi-step approach:
- Coupling Reaction : Formation of the carboxamide group via reaction between benzo[f]chromene-2-carboxylic acid derivatives and 4-phenoxyaniline. This step often uses coupling agents like EDC·HCl and HOBt in anhydrous DMF or dichloromethane, with triethylamine as a base to facilitate amide bond formation .
- Chromene Core Construction : The benzo[f]chromene scaffold is synthesized through cyclization reactions, such as condensation of substituted salicylaldehydes with active methylene compounds under acidic or basic conditions .
- Purification : Flash column chromatography on silica gel and recrystallization (e.g., from acetone or ether) are critical to isolate high-purity crystals suitable for X-ray diffraction .
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic signals for the chromene carbonyl (δ ~160-165 ppm) and aromatic protons (δ 6.5-8.5 ppm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, often using SHELX programs for refinement .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
Q. What in vitro models are used to evaluate its anticancer potential?
- Cell Line Screening : The compound is tested against breast cancer cell lines (e.g., MCF7), with IC₅₀ values compared to positive controls like doxorubicin. Activity is influenced by substituents on the chromene and aryl groups .
- Cytotoxicity Assays : Protocols include MTT or SRB assays, with dose-response curves to determine potency .
Advanced Research Questions
Q. How do structural modifications impact biological activity and selectivity?
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance cytotoxicity, while bulky groups (e.g., tert-butyl) may reduce cell permeability. The 4-phenoxyphenyl moiety improves binding to hydrophobic pockets in target proteins .
- Chromene Modifications : Introducing electron-donating groups (e.g., -OCH₃) on the chromene core can stabilize π-π interactions with DNA or enzyme active sites .
Q. How can contradictions in biological data across studies be resolved?
- Standardized Assay Conditions : Variability in IC₅₀ values may arise from differences in cell culture conditions (e.g., serum concentration, incubation time). Harmonizing protocols (e.g., using identical cell passages) improves reproducibility .
- Metabolic Stability Testing : Evaluate compound stability in plasma or liver microsomes to account for discrepancies between in vitro and in vivo results .
Q. What computational strategies elucidate its mechanism of action?
- Molecular Docking : Predicts binding affinity to targets like topoisomerase II or tubulin, with docking scores correlated to experimental IC₅₀ values .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) studies identify pharmacophores critical for activity, guiding further structural optimization .
Q. What challenges arise in crystallizing this compound for structural analysis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may hinder crystallization; mixed-solvent systems (e.g., acetone/hexane) promote slow crystal growth .
- Polymorphism : Multiple crystal forms can complicate data interpretation. SHELXL refinement tools help resolve disorder and twinning issues .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
